molecular formula C13H17F2NO2 B2760174 Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate CAS No. 2248274-11-3

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Cat. No.: B2760174
CAS No.: 2248274-11-3
M. Wt: 257.281
InChI Key: OBHNBJNSUKNEGS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Typically between 60-80°C.

    Catalyst: Sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group could enhance binding affinity to certain molecular targets, while the ester and methylamino groups may modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
  • Tert-butyl 2-(3,5-difluorophenyl)-2-(methylamino)acetate
  • Tert-butyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate

Uniqueness

Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-7-8(14)5-6-10(9)15/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHNBJNSUKNEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=CC(=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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